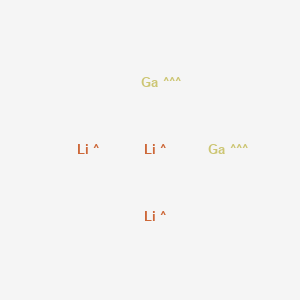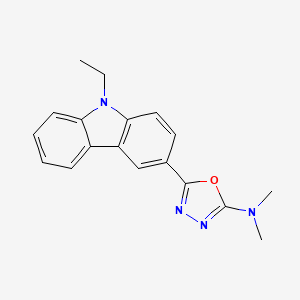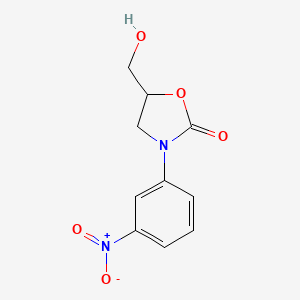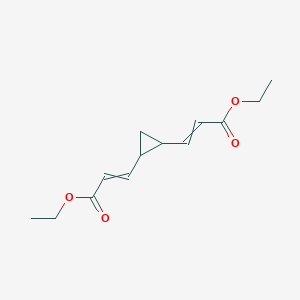
Diethyl 3,3'-(cyclopropane-1,2-diyl)di(prop-2-enoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) is an organic compound characterized by its unique cyclopropane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) typically involves the reaction of diethyl malonate with a suitable cyclopropane precursor under basic conditions. The reaction proceeds through the formation of a cyclopropane ring, followed by esterification to yield the final product. Common reagents used in this synthesis include sodium ethoxide and ethanol as the solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the cyclopropane ring while achieving efficient conversion rates.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) involves its interaction with specific molecular targets, leading to various biochemical effects. The cyclopropane ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ester groups can undergo hydrolysis, releasing active metabolites that further contribute to the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 3,3’-(cyclopropane-1,2-diyl)dipropanoate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 3,3’-(1,2-phenylene)dipropanoate: Contains a phenylene ring instead of a cyclopropane ring.
Diethyl 3,3’-(cyclobutane-1,2-diyl)dipropanoate: Features a cyclobutane ring instead of a cyclopropane ring.
Uniqueness
Diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
63814-76-6 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
ethyl 3-[2-(3-ethoxy-3-oxoprop-1-enyl)cyclopropyl]prop-2-enoate |
InChI |
InChI=1S/C13H18O4/c1-3-16-12(14)7-5-10-9-11(10)6-8-13(15)17-4-2/h5-8,10-11H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
ZQLSQQRAFQKRAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1CC1C=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)


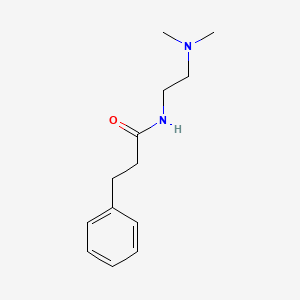
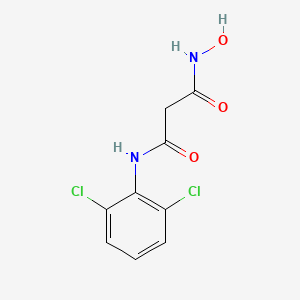

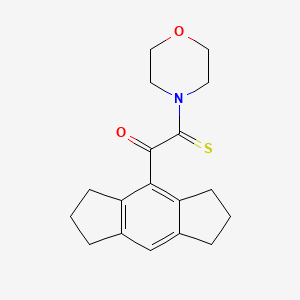
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
